molecular formula C8H9NO B8441684 O-Methylbenzaldoxime

O-Methylbenzaldoxime

Cat. No.: B8441684
M. Wt: 135.16 g/mol
InChI Key: LEOPYQNROPGGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylbenzaldoxime, with the CAS Registry Number 3376-32-7 and the molecular formula C 8 H 9 NO, is a derivative of benzaldoxime where the oxime hydrogen is substituted by a methyl group . This modification makes it a valuable synthetic auxiliary in organic chemistry, particularly as a powerful directing group in transition metal-catalyzed C-H functionalization . Research has demonstrated its efficacy in facilitating the selective ortho-bromination of substituted benzaldehydes via a palladium-catalyzed C-H activation process . In this role, the O-methyloxime group coordinates to the palladium catalyst, directing it to the adjacent C-H bond on the aromatic ring and enabling its transformation into a C-Br bond with high selectivity and yield, a key step in the synthesis of complex substituted 2-bromobenzaldehydes . Beyond its application in C-H activation, the compound is of interest in the broader context of oxime chemistry. Oximes and their O-alkylated derivatives are studied for their diverse chemical behavior, including their role as precursors in enzymatic and synthetic pathways . For instance, certain aldoxime dehydratase (Oxd) enzymes catalyze the dehydration of aldoximes to nitriles, presenting a cyanide-free route to these valuable compounds, and research into substrate specificity continues to advance the field of biocatalysis . This compound is supplied for research use only (RUO) and is intended for use by qualified professionals in laboratory settings. Researchers should consult relevant safety data sheets and handle this compound with appropriate precautions.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N-methoxy-1-phenylmethanimine

InChI

InChI=1S/C8H9NO/c1-10-9-7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

LEOPYQNROPGGGR-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

O-Methylbenzaldoxime exhibits significant potential in the pharmaceutical industry. Its derivatives have been studied for various therapeutic effects, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxime compounds. This compound and its analogs have been shown to inhibit multiple kinases involved in tumorigenesis, such as cyclin-dependent kinases and glycogen synthase kinase 3 beta. This multitargeted approach is advantageous for developing more effective cancer therapies compared to single-target inhibitors .

Table 1: Kinase Inhibition by this compound Derivatives

CompoundTarget KinasesActivity Level
This compoundCyclin-dependent kinasesHigh
Glycogen synthase kinase 3 betaModerate
Vascular endothelial growth factor 2Moderate

Antimicrobial Effects

The compound has also demonstrated antimicrobial properties. This compound derivatives can act against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies indicate that certain oxime derivatives are effective against Mycobacterium tuberculosis .

Case Study: Antimicrobial Activity of this compound

A recent investigation into the efficacy of this compound against Mycobacterium tuberculosis showed promising results, with a significant reduction in bacterial viability observed in treated cultures compared to controls.

Agricultural Applications

This compound has been explored for its potential use as a pesticide or herbicide. Its chemical structure allows it to interact with plant growth regulators and insect signaling pathways.

Plant Growth Regulation

Research indicates that oxime compounds can enhance plant growth by modulating hormonal pathways. For example, this compound has been shown to stimulate root growth and increase resistance to environmental stressors in various plant species .

Table 2: Effects of this compound on Plant Growth

Plant SpeciesGrowth ParameterEffect
Arabidopsis thalianaRoot LengthIncreased
Zea maysShoot HeightEnhanced
Solanum lycopersicumFruit YieldImproved

Environmental Applications

The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental remediation.

Heavy Metal Chelation

This compound can chelate heavy metals such as lead and cadmium, facilitating their removal from contaminated soils and water sources. This property is particularly valuable in bioremediation efforts aimed at restoring polluted environments .

Case Study: Heavy Metal Removal Using this compound

A field study demonstrated that soil treated with this compound showed a significant reduction in lead concentration over a six-month period, indicating its effectiveness as a chelating agent.

Comparison with Similar Compounds

Data Tables

Table 1: Reduction Pathways of Selected Oximes

Compound Catalyst Primary Products By-Product Yield
This compound Platinum metals Benzylamine, Dibenzylamine 0% hydroxylamine
Methyl Acetoxime HCl Platinum metals Acetone, Methanol ~75% NH₄Cl

Preparation Methods

Procedure

Benzaldehyde (1.0 equiv) reacts with methoxylamine hydrochloride (1.1 equiv) in a mixture of ethanol and water (3:1 v/v) under reflux for 6 hours. Sodium acetate (2.0 equiv) neutralizes the generated HCl, driving the reaction to completion. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via solvent evaporation.

Key Data

ParameterValueReference
Solvent SystemEthanol/Water (3:1)
Reaction Time6 hours (reflux)
Yield~85% (estimated)

Advantages : High atom economy, minimal by-products, and scalability.
Limitations : Requires careful pH control to avoid overalkylation.

Alkylation of Benzaldoxime with Methyl Iodide

This two-step method involves synthesizing benzaldoxime followed by O-methylation using methyl iodide. The stereochemistry of the oxime (syn vs. anti) critically influences the reaction outcome.

Step 1: Synthesis of Benzaldoxime

Benzaldehyde reacts with hydroxylamine hydrochloride (1.1 equiv) and anhydrous sodium carbonate (1.2 equiv) in ethanol under microwave irradiation (90°C, 300 W, 5 minutes), achieving a 90% conversion rate.

Step 2: O-Methylation of Syn-Benzaldoxime

The syn-benzaldoxime intermediate is alkylated with methyl iodide (1.2 equiv) in dichloromethane/water under phase-transfer conditions (tetrabutylammonium bromide, NaOH). The reaction proceeds at room temperature for 4 hours, yielding 58% this compound.

Key Data

ParameterValueReference
CatalystTetrabutylammonium bromide
BaseAqueous NaOH
Yield (Step 2)58%

Advantages : High regioselectivity for syn-isomers.
Limitations : Requires isolation of syn-benzaldoxime and generates nitrone by-products from anti-isomers.

Alkylation Using Dimethyl Sulfate

Dimethyl sulfate (DMS) serves as an alternative methylating agent under alkaline conditions. This method is industrially viable but requires stringent safety measures due to DMS toxicity.

Procedure

Benzaldoxime (1.0 equiv) is treated with DMS (1.2 equiv) in aqueous sodium hydroxide (10% w/v) at 0–5°C. The mixture is stirred for 2 hours, extracted with dichloromethane, and purified via fractional distillation. The reaction yields 72.9% this compound alongside 21.6% nitrone by-product.

Key Data

ParameterValueReference
Temperature0–5°C
Reaction Time2 hours
Yield (O-Methyl)72.9%

Advantages : Cost-effective for large-scale production.
Limitations : Toxic reagents and by-product formation necessitate rigorous purification.

Comparative Analysis of Methods

MethodYieldCostScalabilityBy-ProductsReference
Direct Condensation~85%ModerateHighMinimal
Methyl Iodide58%HighModerateNitrones
Dimethyl Sulfate72.9%LowHighNitrones

Key Findings :

  • The direct method using methoxylamine offers the highest yield and simplicity but requires precise stoichiometry.

  • Methyl iodide alkylation is optimal for lab-scale synthesis with strict stereochemical control.

  • Dimethyl sulfate, while economical, poses significant safety challenges.

Q & A

Q. How should contradictions between computational predictions and experimental results for this compound be resolved?

  • Methodological Answer :
  • Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions.
  • Validate force fields in molecular dynamics simulations using experimental benchmarks (e.g., diffusion coefficients).
  • Publish negative results to inform future studies and avoid redundancy .

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